molecular formula C13H10O6 B13950655 Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate CAS No. 61467-57-0

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate

Cat. No.: B13950655
CAS No.: 61467-57-0
M. Wt: 262.21 g/mol
InChI Key: SCFJODQVGAGBDE-UHFFFAOYSA-N
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Description

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced coumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticoagulant and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. The compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

Uniqueness

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and ester groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

61467-57-0

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

methyl 7-acetyloxy-2-oxochromene-6-carboxylate

InChI

InChI=1S/C13H10O6/c1-7(14)18-11-6-10-8(3-4-12(15)19-10)5-9(11)13(16)17-2/h3-6H,1-2H3

InChI Key

SCFJODQVGAGBDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC

Origin of Product

United States

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